molecular formula C18H17N5O3S B7827882 N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid

N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid

Cat. No.: B7827882
M. Wt: 383.4 g/mol
InChI Key: JJVIWDDRURYYII-UHFFFAOYSA-N
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Description

The compound with the identifier “N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid” is a chemical entity listed in the PubChem database. This compound is utilized in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid are not explicitly documented. the use of cyclodextrins in industrial applications suggests that similar methods involving host-guest complex formation and analytical techniques are employed .

Chemical Reactions Analysis

Types of Reactions

N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. Specific details on the reagents and conditions for this compound are not available.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not provided, it is known that compounds like this compound can interact with enzymes, receptors, and other biological molecules to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid include other cyclodextrin inclusion complexes and related chemical entities. These compounds share similar structural features and chemical properties .

Uniqueness

This compound is unique due to its specific chemical structure and the way it forms inclusion complexes with cyclodextrins. This property enhances its solubility, stability, and biological activity, making it valuable for various applications .

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical properties and ability to form inclusion complexes with cyclodextrins make it a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-(4-nitrophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-12-16(17(24)22(21(12)2)14-6-4-3-5-7-14)20-18(27)19-13-8-10-15(11-9-13)23(25)26/h3-11H,1-2H3,(H2,19,20,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVIWDDRURYYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NC3=CC=C(C=C3)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NC3=CC=C(C=C3)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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